Funiculosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

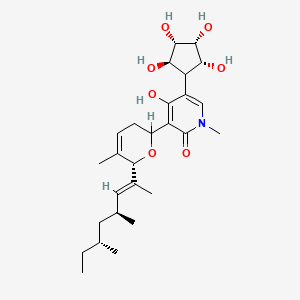

Funiculosine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO7 and its molecular weight is 491.625. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Antibiotic Activity

Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .

Mechanism of Action

The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .

Immune Modulation

Toll-like Receptor Activation

Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .

Potential Therapeutic Applications

The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .

Industrial Applications

Enzyme Production

this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.

Case Studies

特性

CAS番号 |

11055-06-4 |

|---|---|

分子式 |

C27H41NO7 |

分子量 |

491.625 |

IUPAC名 |

3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |

InChI |

InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1 |

InChIキー |

UTZTYDYZCJIRLN-ZPXUAEPASA-N |

SMILES |

CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |

同義語 |

Funiculosine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。